4-Methoxystyrene

Catalog No.
S601194
CAS No.
637-69-4
M.F
C9H10O
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxystyrene

CAS Number

637-69-4

Product Name

4-Methoxystyrene

IUPAC Name

1-ethenyl-4-methoxybenzene

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C9H10O/c1-3-8-4-6-9(10-2)7-5-8/h3-7H,1H2,2H3

InChI Key

UAJRSHJHFRVGMG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=C

Synonyms

4-methoxystyrene, 4-vinylanisole

Canonical SMILES

COC1=CC=C(C=C1)C=C

Precursor for Polymer Synthesis:

  • -Methoxystyrene can be used as a starting material for the synthesis of various polymers through polymerization reactions. These polymers can possess valuable properties like electrical conductivity, thermal stability, and optical transparency, making them potentially useful in electronics, coatings, and optoelectronic devices.

Organic Material Chemistry:

  • The vinyl group (C=C) and methoxy group (OCH₃) in 4-methoxystyrene offer reactivity and functionality, making it a potential candidate for the development of novel organic materials. Research explores its use in:
    • Organic light-emitting diodes (OLEDs): 4-Methoxystyrene derivatives could potentially contribute to developing efficient and stable OLED materials [].
    • Organic solar cells: Similar to OLEDs, modifications of 4-methoxystyrene could lead to improved light-harvesting and charge transport properties in organic solar cells [].
    • Liquid crystals: The rigid and polar nature of 4-methoxystyrene might be suitable for the design of new liquid crystal materials with specific properties for display applications [].

4-Methoxystyrene, also known as 4-vinylanisole, is an organic compound with the molecular formula C9H10O\text{C}_9\text{H}_{10}\text{O}. It appears as a colorless liquid and has a distinct aroma, often associated with various foods and beverages. This compound is notable for its role as an aggregation pheromone in locusts, facilitating their swarming behavior. It is also a monomer used in the production of modified polystyrenes, making it significant in both natural and synthetic contexts .

4-Methoxystyrene is primarily involved in polymerization reactions, where it can form various polymers with differing molecular weights and structures. These reactions are crucial for creating materials with specific properties for industrial applications . Additionally, it can undergo hydrolysis and oxidation reactions, which may lead to the formation of different products depending on the reaction conditions .

This compound has garnered attention due to its biological activity as an aggregation pheromone for locusts. When solitary locusts begin to gather, they emit 4-methoxystyrene, which attracts more insects and facilitates the formation of swarms. This characteristic has potential applications in pest control, where 4-methoxystyrene could be used as a bait to manage locust populations without resorting to pesticides .

4-Methoxystyrene can be synthesized through various methods:

  • Alkylation of Phenols: One common method involves the alkylation of phenols using methoxybenzene and an appropriate alkyl halide.
  • Dehydrohalogenation: Another method includes dehydrohalogenation of corresponding halogenated compounds.
  • Vinylation Reactions: The compound can also be produced via vinylation reactions involving styrene derivatives .

The applications of 4-methoxystyrene are diverse:

  • Polymer Production: It serves as a monomer in the synthesis of modified polystyrenes, which are utilized in various industrial applications.
  • Flavoring Agent: Due to its aromatic properties, it is used in food and beverage industries.
  • Pest Control: Its role as a locust aggregation pheromone opens avenues for developing environmentally friendly pest management strategies .

Research indicates that 4-methoxystyrene interacts with biological systems through mechanisms such as intermolecular hydrogen bonding and nucleophilic interactions. These interactions are essential for its function as a pheromone and may influence its reactivity in chemical processes . Studies have shown that modifying the structure of 4-methoxystyrene can affect its biological activity and chemical reactivity, making it a subject of interest in both chemistry and biology .

Several compounds share structural similarities with 4-methoxystyrene. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
4-VinylphenolC8H8OUsed in resin production; exhibits antimicrobial properties.
AnetholeC10H12OFound in essential oils; known for its flavoring properties.
StyreneC8H8A key monomer in plastic production; lacks the methoxy group.

Uniqueness of 4-Methoxystyrene

What sets 4-methoxystyrene apart from these similar compounds is its dual role as both a synthetic monomer and a naturally occurring pheromone. While other compounds may serve specific industrial or biological functions, 4-methoxystyrene's unique ability to influence locust behavior adds a layer of ecological significance that is not present in its analogs .

XLogP3

3.1

Boiling Point

205.0 °C

UNII

2ISH8T4A6E

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

637-69-4

Wikipedia

4-vinylanisole

Dates

Modify: 2023-08-15

4-Vinylanisole is an aggregation pheromone in locusts

Xiaojiao Guo, Qiaoqiao Yu, Dafeng Chen, Jianing Wei, Pengcheng Yang, Jia Yu, Xianhui Wang, Le Kang
PMID: 32788724   DOI: 10.1038/s41586-020-2610-4

Abstract

Locust plagues threaten agricultural and environmental safety throughout the world
. Aggregation pheromones have a crucial role in the transition of locusts from a solitary form to the devastating gregarious form and the formation of large-scale swarms
. However, none of the candidate compounds reported
meet all the criteria for a locust aggregation pheromone. Here, using behavioural assays, electrophysiological recording, olfactory receptor characterization and field experiments, we demonstrate that 4-vinylanisole (4VA) (also known as 4-methoxystyrene) is an aggregation pheromone of the migratory locust (Locusta migratoria). Both gregarious and solitary locusts are strongly attracted to 4VA, regardless of age and sex. Although it is emitted specifically by gregarious locusts, 4VA production can be triggered by aggregation of four to five solitary locusts. It elicits responses specifically from basiconic sensilla on locust antennae. We also identified OR35 as a specific olfactory receptor of 4VA. Knockout of OR35 using CRISPR-Cas9 markedly reduced the electrophysiological responses of the antennae and impaired 4VA behavioural attractiveness. Finally, field trapping experiments verified the attractiveness of 4VA to experimental and wild populations. These findings identify a locust aggregation pheromone and provide insights for the development of novel control strategies for locusts.


Catching plague locusts with their own scent

Leslie B Vosshall
PMID: 32788700   DOI: 10.1038/d41586-020-02264-x

Abstract




Effects of volatile organic compounds from Streptomyces albulus NJZJSA2 on growth of two fungal pathogens

Yuncheng Wu, Jun Yuan, Yaoyao E, Waseem Raza, Qirong Shen, Qiwei Huang
PMID: 26059065   DOI: 10.1002/jobm.201400906

Abstract

A Streptomyces albulus strain NJZJSA2 was isolated from the forest soil sample of Tzu-chin Mountain (Nanjing China) and identified based on its morphological and physiological properties and 16S rDNA gene sequence analysis. The strain S. albulus NJZJSA2 was evaluated for the production of antifungal volatile organic compounds (VOCs) against two fungal pathogens. Results showed that the VOCs generated by S. albulus NJZJSA2 inhibited mycelial growth of Sclerotinia sclerotiorum (SS) and Fusarium oxysporum (FO) by 100 and 56.3%, respectively. The germination of SS sclerotia and FO conidia was completely inhibited in the presence of VOCs produced by S. albulus NJZJSA2 in vitro. In soil, the VOCs delayed the germination of SS sclerotia and inhibited the germination of FO conidia for 45 days. The strain S. albulus NJZJSA2 was able to produce 13 VOCs based on GC/MS analyses. Among those, six compounds were purchased and used for the antifungal activity assay. Three relatively abundant VOCs, 4-methoxystyrene, 2-pentylfuran, and anisole were proved to have antifungal activity. Microscopy analysis showed that the pathogen hyphae were shriveled and damaged after treatment with 4-methoxystyrene. These results suggest that the S. albulus strain NJZJSA2 produce VOCs that not only reduce the growth of SS and FO, but also significantly inhibit the SS sclerotia and FO conidia. The results are useful for the better understanding of biocontrol mechanisms by S. albulus strains and will help to improve the biological control efficiency of lethal plant diseases.


Characteristic Scent from the Tahitian Liverwort, Cyathodium foetidissimum

Kazutoshi Sakurai, Kenichi Tomiyama, Yukihiro Kawakami, Yoshihiro Yaguchi, Yoshinori Asakawa
PMID: 30305559   DOI: 10.5650/jos.ess18160

Abstract

The volatile components of the Tahitian liverwort Cyathodium foetidissimum was analyzed using headspace solid phase micro-extraction (SPME) and GC-MS. Three volatile components, 4-methoxystyrene (24.4%), 3,4-dimethoxystyrene (28.7%), and skatole (15.9%) were identified as the major components from the fresh C. foetidissimum, along with several aliphatic aldehydes, n-octanal, n-nonanal, and n-decanal. However, (E)-2-nonenal recognized as aged malodor was not identified. In GC-O analysis, 2-aminoacetophenone was detected as one of the minor components with a strong aging note. In fact, C. foetidissimum showed the characteristic aging odor reminiscent the damp smell from old chest of drawers, or the civet like note with very strong feces and urine odor. The mixture consisted of 4-methoxystyrene, 3,4-dimethoxystyrene, and skatole in the detected ratio showed the sedative effect on CNV (contingent negative variation) measurement.


Short-step synthesis of a resveratrol derivative from commercially available 1,3-dimethoxybenzene and 4-vinylanisole

Takashi Iijima, Hidefumi Makabe
PMID: 19897904   DOI: 10.1271/bbb.90462

Abstract

An efficient synthesis of tri-O-methylated resveratrol is presented using an advanced Heck reaction promoted by Pd(dba)(2) in the presence of P(t-Bu)(3).


Evidence for behavioral attractiveness of methoxylated aromatics in a dynastid scarab beetle-pollinated araceae

Stefan Dötterl, Anja David, Wilhelm Boland, Ilse Silberbauer-Gottsberger, Gerhard Gottsberger
PMID: 23143663   DOI: 10.1007/s10886-012-0210-y

Abstract

Many plants attract their pollinators with floral scents, and these olfactory signals are especially important at night, when visual signals become inefficient. Dynastid scarab beetles are a speciose group of night-active pollinators, and several plants pollinated by these insects have methoxylated aromatic compounds in their scents. However, there is a large gap in our knowledge regarding the compounds responsible for beetle attraction. We used chemical analytical analyses to determine temporal patterns of scent emission and the composition of scent released from inflorescences of Philodendron selloum. The attractiveness of the main components in the scent to the dynastid scarab beetle Erioscelis emarginata, the exclusive pollinator of this plant, was assessed in field biotests. The amount of scent increased rapidly in the evening, and large amounts of scent were released during the activity time of the beetle pollinators. Inflorescences emitted a high number of compounds of different biosynthetic origin, among them both uncommon and also widespread flower scents. Methoxylated aromatic compounds dominated the scent, and 4-methoxystyrene, the most abundant compound, attracted E. emarginata beetles. Other compounds, such as (Z)-jasmone and possibly also the methoxylated aromatic compound 3,4-dimethoxystyrene increased the attractiveness of 4-methoxystyrene. Methoxylated aromatics, which are known from other dynastid pollinated plants as well, are important signals in many scarab beetles in a different context (e.g., pheromones), thus suggesting that these plants exploit pre-existing preferences of the beetles for attracting this group of insects as pollinators.


Selectivity in the electron transfer catalyzed Diels-Alder reaction of (R)-alpha-phellandrene and 4-methoxystyrene

Christo S Sevov, Olaf Wiest
PMID: 18785777   DOI: 10.1021/jo8002562

Abstract

Electron transfer catalysis is an effective method for the acceleration of Diels-Alder reactions between two substrates of similar electron density. The dependence of the selectivity of the Diels-Alder reaction between (R)-alpha-phellandrene and 4-methoxystyrene catalyzed by photoinduced electron transfer with tris(4-methoxyphenyl) pyrylium tetrafluoroborate is studied. Despite the fact that the radical ions involved are highly reactive species, complete regioselectivity favoring attack on the more highly substituted double bond is observed. The endo/exo selectivity and the periselectivity between [4 + 2] and [2 + 2] cycloaddition is found to be solvent-dependent. Stereochemical analysis showed that the periselectivity is correlated with the facial selectivity, with attack trans to the isopropyl group leading to the [4 + 2] product and cis attack leading to the formation of the [2 + 2] product. A good correlation between the dielectric constant of the solvent and the endo/ exo ratio is found, but more polar solvents lead to lower periselectivity. The effect of reactant and catalyst concentrations is found to be smaller. These results are rationalized in the context of the relative stability of the ion-molecule complexes and the singly linked intermediate of the reaction.


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